molecular formula C11H14F2N2O B1444971 1-[3-(Difluoromethoxy)phenyl]piperazine CAS No. 794471-93-5

1-[3-(Difluoromethoxy)phenyl]piperazine

Cat. No. B1444971
M. Wt: 228.24 g/mol
InChI Key: BYCOSSYLDOXDNE-UHFFFAOYSA-N
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Description

“1-[3-(Difluoromethoxy)phenyl]piperazine” is a chemical compound with the molecular formula C11H14F2N2O . It has an average mass of 228.238 Da .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Molecular Structure Analysis

The molecular structure of “1-[3-(Difluoromethoxy)phenyl]piperazine” consists of a six-membered ring containing two opposing nitrogen atoms .


Physical And Chemical Properties Analysis

“1-[3-(Difluoromethoxy)phenyl]piperazine” has a molecular weight of 228.24 . The compound is stored at 4 degrees Celsius and is in liquid form .

Scientific Research Applications

Antidepressant Potential

1-[3-(Difluoromethoxy)phenyl]piperazine derivatives have been explored for their antidepressant-like effects. A study synthesized novel derivatives and evaluated their activities using behavioral tests in mice. These compounds showed significant reduction in immobility time, indicating potential antidepressant-like effects without affecting locomotor activities, suggesting specificity of the antidepressant-like effects of these compounds (Özkay et al., 2013).

Antifungal Activity

Derivatives of 1-[3-(Difluoromethoxy)phenyl]piperazine, such as 3-piperazine-bis(benzoxaborole), have demonstrated significant antifungal activity. A study found that 3-piperazine-bis(benzoxaborole) had higher inhibitory activity towards certain fungi strains compared to standard antibiotics, highlighting its potential as an antifungal agent (Wieczorek et al., 2014).

Anticancer Activities

In the realm of cancer research, certain 1-[3-(Difluoromethoxy)phenyl]piperazine derivatives have shown promising results. Studies have synthesized and investigated such derivatives for their anticancer activities. For instance, certain derivatives demonstrated significant antiproliferative effects against breast cancer cells, indicating their potential as anticancer agents (Yurttaş et al., 2014).

Anti-Bone Cancer Activity

Further emphasizing the potential in cancer treatment, a heterocyclic compound based on 1-[3-(Difluoromethoxy)phenyl]piperazine showed notable anti-bone cancer activity. This compound was evaluated against human bone cancer cell lines, demonstrating its therapeutic potential in this field (Lv et al., 2019).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . These statements indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[3-(difluoromethoxy)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c12-11(13)16-10-3-1-2-9(8-10)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCOSSYLDOXDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Difluoromethoxy)phenyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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